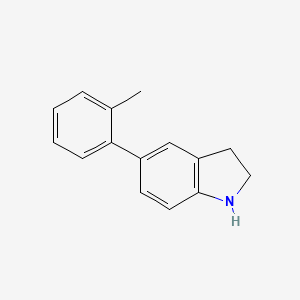
5-(2-Methylphenyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylphenyl)indoline is an organic compound belonging to the indoline family, which is a subclass of indoles. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The structure of this compound consists of an indoline core with a 2-methylphenyl group attached at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenyl)indoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . For this compound, the starting materials would include 2-methylphenylhydrazine and an appropriate ketone or aldehyde.
Another method involves the cyclization of 2-methylphenyl-substituted anilines under specific conditions to form the indoline ring . This can be achieved using various catalysts and reaction conditions, such as palladium-catalyzed cyclization or acid-catalyzed cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is often employed due to its efficiency and scalability . Additionally, continuous flow reactors may be used to enhance reaction rates and improve safety in industrial settings.
化学反応の分析
Types of Reactions
5-(2-Methylphenyl)indoline undergoes various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to more saturated structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
5-(2-Methylphenyl)indoline has several scientific research applications, including:
作用機序
The mechanism of action of 5-(2-Methylphenyl)indoline involves its interaction with specific molecular targets and pathways. The indoline core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Indole: The parent compound of indoline, with a similar structure but lacking the saturated ring.
2-Methylindole: Similar to 5-(2-Methylphenyl)indoline but with a methyl group at the 2-position of the indole ring.
5-Phenylindoline: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
Uniqueness
This compound is unique due to the presence of the 2-methylphenyl group at the 5-position, which can influence its biological activity and chemical reactivity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
特性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
5-(2-methylphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H15N/c1-11-4-2-3-5-14(11)12-6-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3 |
InChIキー |
HNBTZLISMYDFLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC3=C(C=C2)NCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



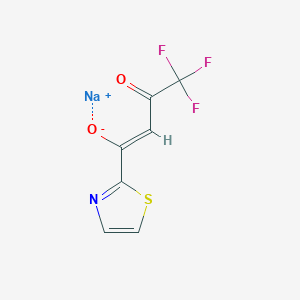




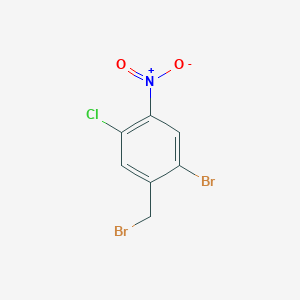
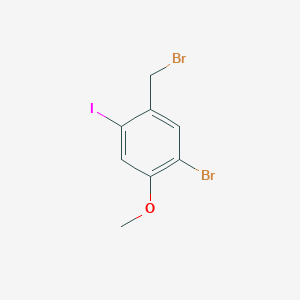


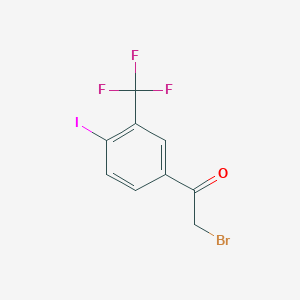


![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
